3',4'-Dibromo-2'-fluorophenacyl bromide
CAS No.: 1806350-79-7
Cat. No.: VC2761363
Molecular Formula: C8H4Br3FO
Molecular Weight: 374.83 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1806350-79-7 |
---|---|
Molecular Formula | C8H4Br3FO |
Molecular Weight | 374.83 g/mol |
IUPAC Name | 2-bromo-1-(3,4-dibromo-2-fluorophenyl)ethanone |
Standard InChI | InChI=1S/C8H4Br3FO/c9-3-6(13)4-1-2-5(10)7(11)8(4)12/h1-2H,3H2 |
Standard InChI Key | ACLNARMPXJTDIL-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1C(=O)CBr)F)Br)Br |
Canonical SMILES | C1=CC(=C(C(=C1C(=O)CBr)F)Br)Br |
Introduction
Structural Characteristics and Nomenclature
Molecular Structure
3',4'-Dibromo-2'-fluorophenacyl bromide features a phenyl ring with specific halogen substitutions at the 3' and 4' positions (bromine atoms) and the 2' position (fluorine atom). Additionally, it contains a bromoacetyl group (-COCH₂Br) attached to the phenyl ring. This structural arrangement results in a molecule with multiple reactive sites that can participate in various chemical transformations.
Molecular Formula and Weight
Based on the structural analysis, we can determine the following basic properties:
Property | Value |
---|---|
Molecular Formula | C₈H₄Br₃FO |
Molecular Weight | Approximately 374.83 g/mol |
Exact Mass | Approximately 373.78 Da |
The presence of three bromine atoms contributes significantly to the molecular weight, while the fluorine atom adds to its unique reactivity profile .
Nomenclature and Identifiers
Physical and Chemical Properties
Physical Characteristics
Although specific data for 3',4'-Dibromo-2'-fluorophenacyl bromide is limited, we can infer its physical properties from related compounds:
Chemical Reactivity
The chemical reactivity of 3',4'-Dibromo-2'-fluorophenacyl bromide is defined by three key structural features:
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The bromoacetyl group (-COCH₂Br), which is highly reactive toward nucleophiles
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The halogenated aromatic ring, which influences the electronic distribution
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The specific pattern of halogen substitution (3',4'-dibromo-2'-fluoro), which creates a unique electronic environment
Based on the reactivity patterns of similar compounds, this molecule would likely participate in the following reaction types:
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Nucleophilic substitution at the bromoacetyl group
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Condensation reactions involving the ketone functionality
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Metal-catalyzed coupling reactions involving the halogenated positions
Synthesis Methods and Preparation
Synthesis Considerations
The synthesis of 3',4'-Dibromo-2'-fluorophenacyl bromide presents several challenges:
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Regioselectivity: Achieving selective bromination at the 3' and 4' positions requires careful control of reaction conditions
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Side reactions: Multiple bromination sites can lead to over-brominated byproducts
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Purification: Separation from structurally similar byproducts may require sophisticated chromatographic techniques
Based on similar synthetic procedures, the reaction would likely proceed with moderate to good yields (60-80%) under optimized conditions .
Applications in Research and Industry
Chemical Synthesis Applications
3',4'-Dibromo-2'-fluorophenacyl bromide likely serves as a valuable intermediate in organic synthesis, particularly in:
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Construction of heterocyclic compounds through condensation reactions
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Synthesis of modified ketones via substitution of the bromoacetyl group
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Preparation of fluorinated compounds with specific substitution patterns
Material Science Applications
The halogen-rich structure of 3',4'-Dibromo-2'-fluorophenacyl bromide suggests potential applications in:
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Development of flame-retardant materials
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Synthesis of specialty polymers
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Creation of photoactive compounds
Spectroscopic Properties and Structural Confirmation
Predicted Spectroscopic Features
Based on its structure, 3',4'-Dibromo-2'-fluorophenacyl bromide would exhibit characteristic spectroscopic patterns:
Spectroscopic Method | Expected Key Features |
---|---|
¹H NMR | Signals for aromatic protons (δ ~7-8 ppm) and methylene protons adjacent to bromine (δ ~4-4.5 ppm) |
¹³C NMR | Carbonyl carbon signal (δ ~190-195 ppm), carbon signals influenced by halogen substitution |
IR Spectroscopy | Strong C=O stretching band (~1680-1700 cm⁻¹), C-Br and C-F stretching bands |
Mass Spectrometry | Molecular ion pattern reflecting the isotope distribution of three bromine atoms, characteristic fragmentation pattern |
These spectroscopic features would be essential for confirming the structure and purity of synthesized 3',4'-Dibromo-2'-fluorophenacyl bromide.
Structure-Activity Relationships
Effect of Halogen Substitution Pattern
The specific arrangement of bromine and fluorine atoms in 3',4'-Dibromo-2'-fluorophenacyl bromide likely influences its chemical and biological properties:
Comparison with Related Compounds
A comparative analysis of 3',4'-Dibromo-2'-fluorophenacyl bromide with structurally similar compounds reveals important structure-activity relationships:
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